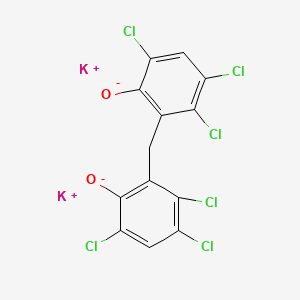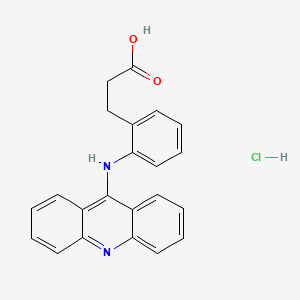
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is a chemical compound with the molecular formula C22H19ClN2O2. It is known for its unique structure, which includes an acridine moiety linked to a benzenepropanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride typically involves the reaction of acridine derivatives with benzenepropanoic acid under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but they generally involve steps such as condensation, reduction, and purification .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Raw Material Preparation: Ensuring the availability of high-purity acridine and benzenepropanoic acid.
Reaction Setup: Utilizing reactors designed for large-scale chemical synthesis.
Catalysis and Solvent Use: Employing suitable catalysts and solvents to enhance reaction efficiency.
Purification: Implementing purification techniques such as crystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acridine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted acridine derivatives .
科学研究应用
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical products.
作用机制
The mechanism of action of Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Benzenepropanoic acid, 3-(9-acridinylamino)-, monohydrochloride: Similar in structure but with a different position of the acridine moiety.
Acridine derivatives: Compounds containing the acridine moiety with various substituents.
Uniqueness
Benzenepropanoic acid, 2-(9-acridinylamino)-, monohydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
64895-06-3 |
|---|---|
分子式 |
C22H19ClN2O2 |
分子量 |
378.8 g/mol |
IUPAC 名称 |
3-[2-(acridin-9-ylamino)phenyl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C22H18N2O2.ClH/c25-21(26)14-13-15-7-1-4-10-18(15)24-22-16-8-2-5-11-19(16)23-20-12-6-3-9-17(20)22;/h1-12H,13-14H2,(H,23,24)(H,25,26);1H |
InChI 键 |
SORCNEIOYLJTKW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC(=O)O)NC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol](/img/structure/B12791048.png)
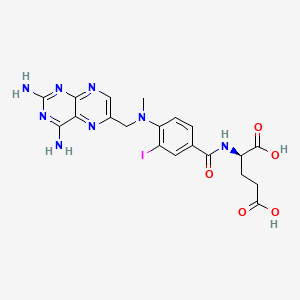
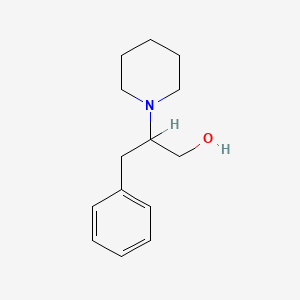
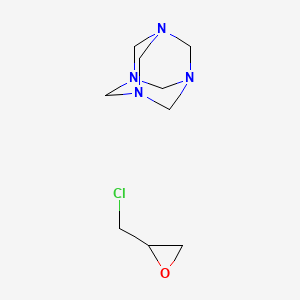
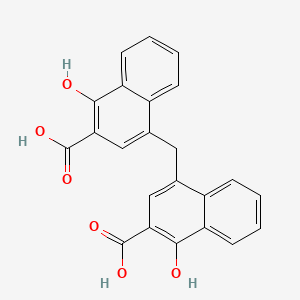
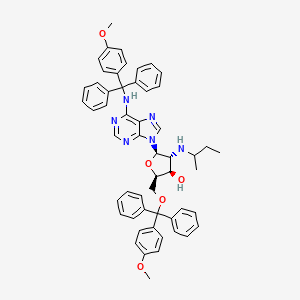
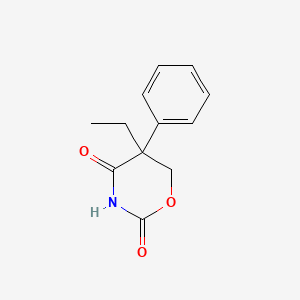

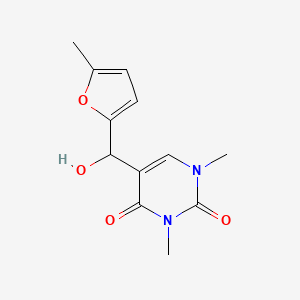
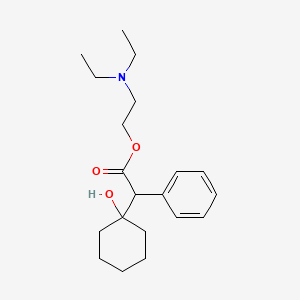
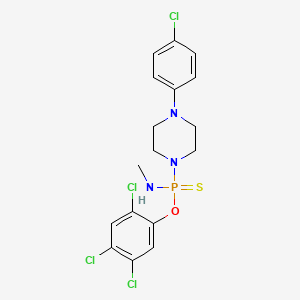
methanone](/img/structure/B12791111.png)

